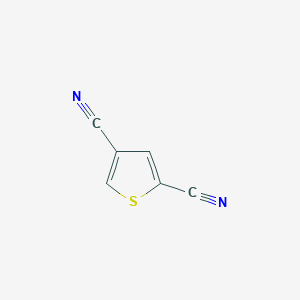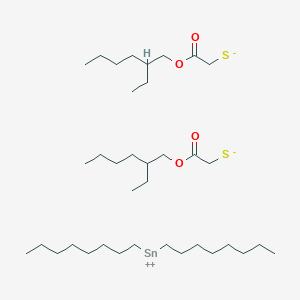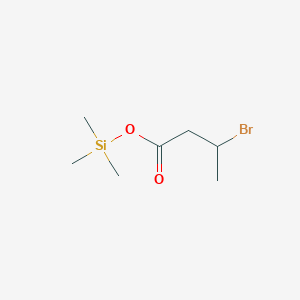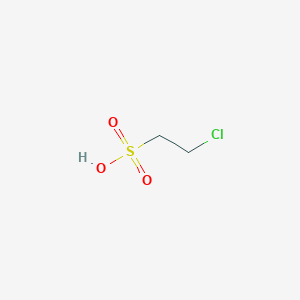
2,4-Thiophenedicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Thiophenedicarbonitrile, also known as 2,4-dicyanophenylthiophene, is a heterocyclic organic compound that contains a thiophene ring and two cyano groups. It has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
作用機序
The mechanism of action of 2,4-Thiophenedicarbonitrile is not well understood. However, it is believed to interact with the electron-rich regions of the molecules, such as the π-electron systems of the thiophene ring and the cyano groups.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been shown to exhibit low toxicity and biocompatibility, making it a potential candidate for biomedical applications.
実験室実験の利点と制限
One advantage of using 2,4-Thiophenedicarbonitrile in lab experiments is its ease of synthesis and availability. However, one limitation is its low solubility in common organic solvents, which can make it challenging to work with in certain applications.
将来の方向性
There are several future directions for research on 2,4-Thiophenedicarbonitrile. One area of interest is the development of new synthetic methods for the compound, which could improve its efficiency and scalability. Another area of interest is the investigation of its potential applications in biomedicine, such as drug delivery and tissue engineering. Additionally, further studies are needed to elucidate the mechanism of action and biochemical effects of the compound.
合成法
The synthesis of 2,4-Thiophenedicarbonitrile can be achieved through various methods. One common method involves the reaction of 2,4-dibromothiophene with sodium cyanide in the presence of copper(I) iodide as a catalyst. Another method involves the reaction of 2,4-dibromothiophene with potassium cyanide in the presence of copper(II) chloride as a catalyst.
科学的研究の応用
2,4-Thiophenedicarbonitrile has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and materials science. It has been used as a building block in the synthesis of various organic semiconductors, such as thiophene-based copolymers and oligomers.
特性
CAS番号 |
18853-41-3 |
|---|---|
分子式 |
C6H2N2S |
分子量 |
134.16 g/mol |
IUPAC名 |
thiophene-2,4-dicarbonitrile |
InChI |
InChI=1S/C6H2N2S/c7-2-5-1-6(3-8)9-4-5/h1,4H |
InChIキー |
IZXOWBGBNVBNRE-UHFFFAOYSA-N |
SMILES |
C1=C(SC=C1C#N)C#N |
正規SMILES |
C1=C(SC=C1C#N)C#N |
同義語 |
2,4-Thiophenedicarbonitrile |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















